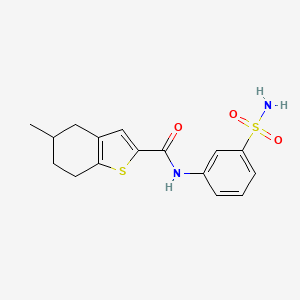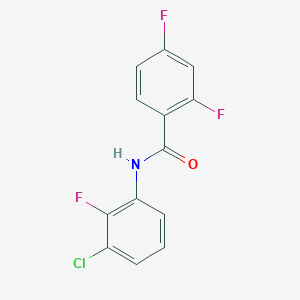![molecular formula C18H16F3N3O3 B7638226 3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)
3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical structure that makes it an interesting candidate for further investigation.
Mechanism of Action
The mechanism of action of this compound is not well understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, a process by which cancer cells are programmed to die.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. Studies have shown that it can modulate the activity of various enzymes and proteins involved in cellular processes such as cell growth, proliferation, and apoptosis. It has also been found to have an impact on the immune system, suggesting potential applications in immunotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using this compound in lab experiments is its potency and specificity. It has been found to exhibit potent activity against cancer cells, making it an interesting candidate for further investigation. However, one of the limitations of using this compound is its complex synthesis process, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on this compound. One of the most promising areas of investigation is the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in immunotherapy. Other future directions include investigating its potential applications in agriculture and material science.
In conclusion, 3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol is a promising compound with potential applications in various fields of scientific research. Its unique chemical structure and potent activity against cancer cells make it an interesting candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and material science.
Synthesis Methods
The synthesis of this compound can be achieved through a multi-step process involving the use of various reagents and catalysts. One of the commonly used methods for synthesizing this compound involves the reaction between 4-nitro-3-(trifluoromethyl)aniline and indole-3-carbaldehyde, followed by reduction and subsequent reaction with 2-bromo-1-phenylpropan-1-ol. The yield of this synthesis method can vary depending on the reaction conditions used.
Scientific Research Applications
The potential applications of this compound in scientific research are vast. One of the most promising areas of application is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)15-8-12(5-6-17(15)24(26)27)23-13(10-25)7-11-9-22-16-4-2-1-3-14(11)16/h1-6,8-9,13,22-23,25H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWYVNUDTFLKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)



![2-(4-methylphenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638197.png)
![2-(4-fluorophenyl)sulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638204.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide](/img/structure/B7638231.png)
![ethyl 6-[[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7638237.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)